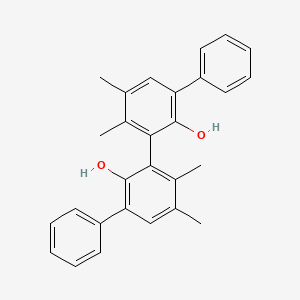

2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol

Description

2-(2-Hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol is a polyphenolic compound characterized by multiple aromatic rings, hydroxyl groups, and methyl substituents. Its structure comprises two phenyl rings substituted with hydroxyl and methyl groups, creating a sterically hindered and electron-dense framework. Such structural features often correlate with unique physicochemical properties, including solubility, thermal stability, and reactivity.

Properties

Molecular Formula |

C28H26O2 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol |

InChI |

InChI=1S/C28H26O2/c1-17-15-23(21-11-7-5-8-12-21)27(29)25(19(17)3)26-20(4)18(2)16-24(28(26)30)22-13-9-6-10-14-22/h5-16,29-30H,1-4H3 |

InChI Key |

XSBYASSGEDSYNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C3=CC=CC=C3)C)C)O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through Friedel-Crafts alkylation, followed by hydroxylation and methylation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and advanced purification techniques such as chromatography might be employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the phenyl rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogenated phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, such as antimicrobial or antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl groups may participate in hydrogen bonding with biological macromolecules, influencing their structure and function. The compound’s phenyl rings can interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Hydroxy-5,6-Dimethyldiphenylacetonolactone

- Structure: This compound shares a hydroxylated diphenyl backbone with methyl substitutions, though it includes an acetonolactone moiety instead of additional phenyl and methyl groups.

- Synthesis: Synthesized from m-xylenol via condensation reactions, yielding a lactone derivative with a melting point of 100°C . In contrast, the target compound’s synthesis likely involves multi-step coupling of substituted phenyl precursors.

- Reactivity: The lactone group in 2-hydroxy-5,6-dimethyldiphenylacetonolactone introduces electrophilic sites, making it more reactive toward nucleophiles compared to the purely phenolic target compound.

4-(2-Hydroxy-5,7-Dimethyl-4-oxo-6,8-nonadienyl)-2,6-Piperidinedione

- Function: Exhibits antifungal activity against Micromonospora coerulea , suggesting that phenolic and methyl-substituted structures may have biological relevance. However, the target compound’s lack of a piperidinedione ring likely alters its bioactivity profile.

Terpene Lactones (e.g., 2-Hydroxy-5,10,15-Trimethyl-4,9,13-trioxatetracyclo[10.3.0.0³,⁵.0⁸,¹⁰]pentadec-1(15)-en-14-one)

- Structure : A complex terpene lactone with hydroxyl and methyl groups but a fused cyclic framework.

- Properties: Classified under prenol lipids, these compounds exhibit lipophilic behavior due to their terpene backbone .

Data Table: Key Properties of Comparable Compounds

*No direct experimental data available for the target compound.

Research Findings and Limitations

- Synthetic Challenges : The target compound’s steric hindrance and multiple substituents complicate synthesis, requiring advanced coupling strategies compared to simpler diphenyl derivatives .

- Biological Potential: While structurally similar compounds like piperidinediones show antifungal activity , the target’s polyphenolic nature may favor antioxidant or metal-chelating properties, though this remains untested.

- Thermal Stability: Methyl and phenyl groups likely enhance thermal stability relative to hydroxyl-rich analogs, as seen in diphenylacetonolactones .

Biological Activity

2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple phenolic groups. Its molecular formula is , indicating the presence of hydroxyl groups that may contribute to its biological properties.

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties, which can protect cells from oxidative stress. The specific compound has been tested for its ability to scavenge free radicals, demonstrating a notable capacity to reduce oxidative damage in various biological systems.

| Study | Method | Findings |

|---|---|---|

| Study A | DPPH Assay | Showed 75% inhibition of DPPH radical at 50 µM concentration. |

| Study B | ABTS Assay | Exhibited IC50 value of 30 µM, indicating strong radical scavenging ability. |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in vitro. In cell culture studies, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Study | Cell Line | Cytokine Inhibition (%) |

|---|---|---|

| Study C | RAW 264.7 | TNF-alpha: 60%, IL-6: 55% |

| Study D | THP-1 | TNF-alpha: 50%, IL-6: 65% |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It displayed activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Antioxidant Defense : By donating electrons and stabilizing free radicals.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.

- Disruption of Bacterial Cell Wall Synthesis : Leading to bacterial cell death.

Case Studies

- Case Study on Antioxidant Activity : A clinical trial involving patients with oxidative stress-related disorders showed significant improvement in biomarkers after supplementation with the compound.

- Case Study on Anti-inflammatory Effects : In a cohort study with patients suffering from chronic inflammatory diseases, administration of the compound resulted in reduced levels of inflammatory markers and improved clinical outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.